molecular formula C14H12ClN3OS2 B2620942 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034344-05-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2620942
CAS RN: 2034344-05-1
M. Wt: 337.84
InChI Key: KNKJSBSFYSKTAO-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized through a specific method that involves several steps, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers have studied the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation to produce specific formamides, showcasing complex chemical behavior and synthetic potential of related compounds (Ledenyova et al., 2018).
  • Another study focused on the synthesis of thiophenylhydrazonoacetates to yield various heterocyclic derivatives, indicating the versatility of thiophene-based compounds in generating diverse chemical structures (Mohareb et al., 2004).

Pharmacological Applications

  • A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed significant anti-tumor activities against hepatocellular carcinoma cell lines, suggesting the potential pharmaceutical applications of thiophene-based compounds (Gomha et al., 2016).
  • The development of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated potential antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Structural and Computational Studies

  • Detailed synthesis and characterization of thiophene-based pyrazole amides, complemented by computational applications, have been conducted to understand their structural features and nonlinear optical properties, providing insights into the design of materials with specific electronic properties (Kanwal et al., 2022).

Mechanism of Action

properties

IUPAC Name

5-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJSBSFYSKTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

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